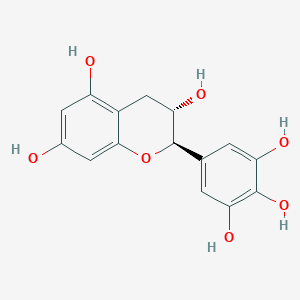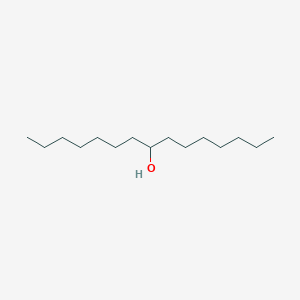
Pentadecan-8-ol
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the creation of novel intermediates. For instance, the synthesis of regioisomeric bicyclo[9.3.1]pentadecane-3-one derivatives, which are valuable for the development of new diterpenoids, was achieved through a key intramolecular Dieckmann cyclisation, demonstrating the intricacy of organic synthesis . Similarly, the synthesis of (5R, 7S, 13S)-13-methoxy-1,6,8-trioxadispiro[4.1.5.3]pentadecane from tri-O-acetyl-d-glucal involved a homologation process and a double radical abstraction, highlighting the sophisticated techniques required to construct spiroacetal systems .
Molecular Structure Analysis
The molecular structure of organic compounds plays a crucial role in their reactivity and function. The pentadecatungstotrivanadodiphosphoric heteropoly acid with a Dawson structure is an example of a compound with a complex molecular architecture, which was confirmed through various characterization techniques such as ICP-MS, IR, UV, XRD, and (31)P NMR . This compound's structure is significant for its high conductivity and the mechanism of proton conduction.
Chemical Reactions Analysis
Chemical reactions involving organic compounds can lead to the formation of products with interesting properties. The novel donor-acceptor pentad featuring subphthalocyanine and fullerene, along with three phenothiazine entities, undergoes ultrafast photoinduced electron transfer (PET) and slower charge recombination, which are key processes in photosynthetic reaction centers . This study exemplifies the dynamic nature of chemical reactions in organic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are directly influenced by their molecular structures. The pentadecatungstotrivanadodiphosphoric heteropoly acid exhibits excellent conductivity, which is attributed to its Dawson structure. Electrochemical impedance spectroscopy (EIS) measurements indicated a high conductivity and provided insights into the activation energy for proton conduction, suggesting a Vehicle mechanism for this process . Additionally, the antiviral activities of 1,4-pentadien-3-one derivatives containing the 1,3,4-oxadiazole moiety were studied, and the structure-activity relationship was analyzed using 3D-QSAR models, revealing that certain substituents could enhance antiviral activity .
科学的研究の応用
Antimicrobial Activity
Pentadecane, a compound closely related to Pentadecan-8-ol, has been shown to exhibit antimicrobial activity. A study by Bruno et al. (2015) found that it decreases growth in Leishmania infantum parasites, suggesting potential as an antimicrobial agent (Bruno et al., 2015).
Thermal Energy Storage
Pentadecane, a hydrocarbon closely related to Pentadecan-8-ol, has been used as a phase change material (PCM) in thermal energy storage applications. A study by Konuklu and Erzin (2019) demonstrated that microencapsulated pentadecane can be effective for thermal energy storage, highlighting its potential in this field (Konuklu & Erzin, 2019).
Battery Safety
In the context of lithium-ion batteries, pentadecane has been explored as a thermal-runaway retardant. Shi et al. (2017) found that pentadecane can significantly reduce the maximum temperature in batteries, indicating its utility in enhancing battery safety (Shi et al., 2017).
Phase Transition Properties
The phase transition properties of n-pentadecane, which shares the pentadecane structure, were studied under high temperature and pressure. Research by Er-wei et al. (2009) showed changes in vibration modes and phase transitions under these conditions, useful in understanding the behavior of similar compounds (Er-wei et al., 2009).
Environmental Remediation
A study on the ex situ electrokinetic bioremediation of pentadecane-contaminated kaolinite by Kim et al. (2005) indicated that pentadecane can be effectively removed from soil, showcasing its potential in environmental remediation processes (Kim et al., 2005).
Conductive Composites
Research on pentadecane functionalized graphite oxide sheets by Guimont et al. (2014) revealed its application in creating electrically conductive polyethylene/graphite oxide composites, highlighting its use in advanced material science (Guimont et al., 2014).
Safety And Hazards
Pentadecan-8-ol may cause long-lasting harmful effects to aquatic life . It is recommended to use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire caused by this substance . It is advised to store Pentadecan-8-ol in a well-ventilated place and keep the container tightly closed .
特性
IUPAC Name |
pentadecan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCJQGZCVXCVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167880 | |
| Record name | Pentadecan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentadecan-8-ol | |
CAS RN |
1653-35-6 | |
| Record name | 8-Pentadecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1653-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentadecan-8-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-PENTADECANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentadecan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentadecan-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



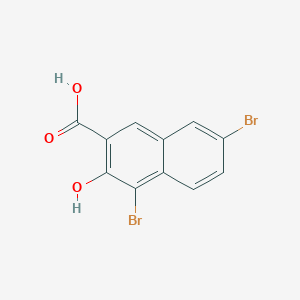
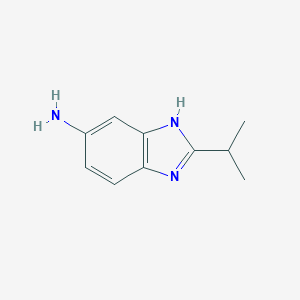
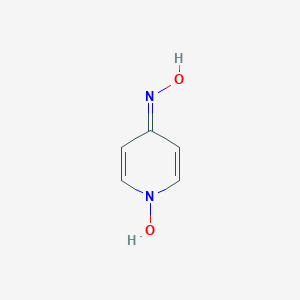
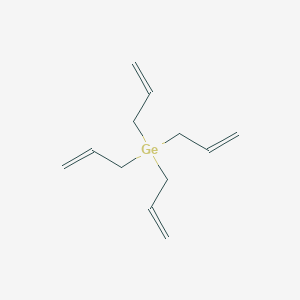
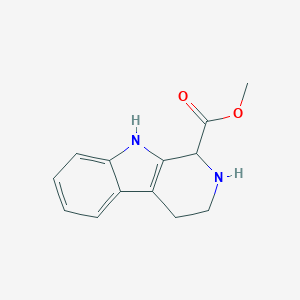
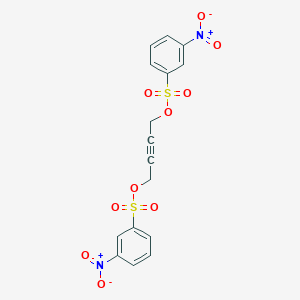
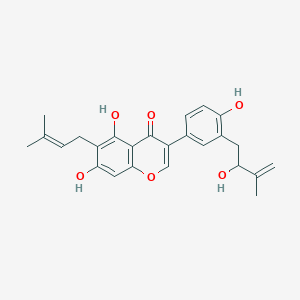
![3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B157513.png)
![N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide](/img/structure/B157515.png)
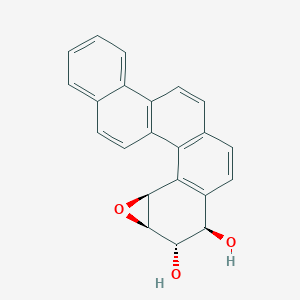
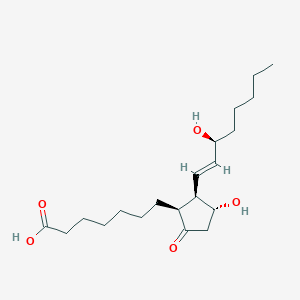
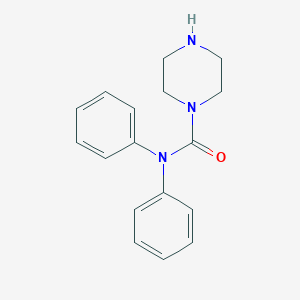
![2-amino-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-chlorophenyl]carbamoyl]benzamide](/img/structure/B157521.png)
